(2-Ethylphenyl)(furan-2-yl)methanol
Overview
Description
(2-Ethylphenyl)(furan-2-yl)methanol is an organic compound with the molecular formula C13H14O2. It consists of a furan ring and an ethylphenyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)(furan-2-yl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with furfural. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product .
Industrial Production Methods
the principles of green chemistry and the use of biomass-derived furfural as a starting material suggest that sustainable and eco-friendly production methods could be developed .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (2-Ethylphenyl)(furan-2-yl)ketone.
Reduction: Formation of (2-Ethylphenyl)(tetrahydrofuran-2-yl)methanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
(2-Ethylphenyl)(furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving furan derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Ethylphenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylphenyl)(furan-2-yl)methanol
- (2-Propylphenyl)(furan-2-yl)methanol
- (2-Butylphenyl)(furan-2-yl)methanol
Uniqueness
(2-Ethylphenyl)(furan-2-yl)methanol is unique due to the presence of both an ethylphenyl group and a furan ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
(2-ethylphenyl)-(furan-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-10-6-3-4-7-11(10)13(14)12-8-5-9-15-12/h3-9,13-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTJFMGQTFPHQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=CC=CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299088 | |
Record name | α-(2-Ethylphenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60907-94-0 | |
Record name | α-(2-Ethylphenyl)-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60907-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(2-Ethylphenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.